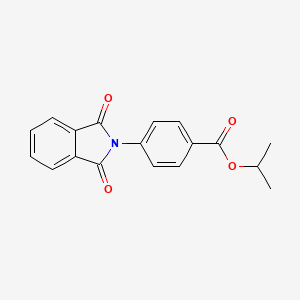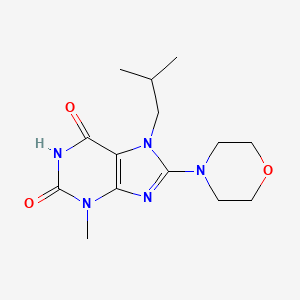
isopropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as IDB, and it has been found to have several interesting properties that make it useful in various research fields. In
Mécanisme D'action
The mechanism of action of IDB is not fully understood. However, it is believed that the compound binds to certain receptors or enzymes in the body, leading to the observed effects. For example, in the case of metal ion detection, IDB is believed to bind to the metal ion, causing a conformational change that leads to fluorescence emission.
Biochemical and Physiological Effects:
IDB has been found to have several biochemical and physiological effects. For example, the compound has been found to have antioxidant properties, which makes it useful in the prevention of oxidative stress-related diseases. Additionally, IDB has been found to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using IDB in lab experiments is its high selectivity for certain metal ions. This property makes it useful in the detection of metal ions in complex biological systems. Additionally, IDB has been found to have low toxicity, which makes it safe for use in lab experiments.
One of the limitations of using IDB in lab experiments is its limited solubility in water. This property makes it difficult to use in aqueous environments. Additionally, IDB has been found to have low stability under certain conditions, which can affect its performance in lab experiments.
Orientations Futures
There are several future directions for the research of IDB. One potential direction is the development of new synthesis methods that improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of IDB and its effects on biological systems. Finally, there is a need for the development of new applications for IDB in scientific research, such as in the treatment of other diseases or in the development of new materials.
Méthodes De Synthèse
The synthesis method of IDB involves the reaction of 4-aminobenzoic acid with phthalic anhydride in the presence of isopropanol. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This method has been found to be efficient and yields a high purity product.
Applications De Recherche Scientifique
IDB has been found to have several potential applications in scientific research. One of the primary uses of IDB is as a fluorescent probe for the detection of metal ions. The compound has been found to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes IDB useful in the detection of metal ions in biological systems.
Another potential application of IDB is as a photosensitizer for photodynamic therapy. The compound has been found to have phototoxic effects on cancer cells when exposed to light of a specific wavelength. This property makes IDB useful in the treatment of cancer.
Propriétés
IUPAC Name |
propan-2-yl 4-(1,3-dioxoisoindol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(2)23-18(22)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)17(19)21/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVSDHFMXOYHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)

![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)
